molecular formula C14H15F6N3O2 B1422591 N'-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)-methylidene]hydrazinecarboxylic acid t-butyl ester CAS No. 1053655-95-0

N'-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)-methylidene]hydrazinecarboxylic acid t-butyl ester

Cat. No. B1422591
CAS RN: 1053655-95-0
M. Wt: 371.28 g/mol
InChI Key: ZEZHXOHZUCWNRN-UHFFFAOYSA-N
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Description

N'-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)-methylidene]hydrazinecarboxylic acid t-butyl ester is a useful research compound. Its molecular formula is C14H15F6N3O2 and its molecular weight is 371.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Agent Development

Compounds with the 3,5-bis(trifluoromethyl)phenyl group have been studied for their potential as antimicrobial agents. Specifically, derivatives such as pyrazole compounds have shown potent growth inhibition of drug-resistant bacteria like MRSA . The structural motif present in the compound could be pivotal in designing new antibiotics to combat resistant strains.

Organocatalysis

The 3,5-bis(trifluoromethyl)phenyl motif is extensively used in organocatalysts due to its ability to activate substrates and stabilize developing charges in transition states . This compound, with its unique structure, could serve as a catalyst in organic transformations, promoting reactions that are otherwise challenging.

Pharmaceutical Synthesis

Optically active isomers of compounds containing the 3,5-bis(trifluoromethyl)phenyl group are valuable in pharmaceutical synthesis. For instance, they can be intermediates in the production of lipid-lowering agents or NK1 antagonists . The compound could be a key intermediate in synthesizing such therapeutics.

Derivatization of Amino-functionalized Surfaces

Chemical derivatization of amino-functionalized surfaces is another application. This process is crucial for modifying surfaces to introduce new functional groups, which can be used in various chemical sensors or as a part of complex biomolecular assemblies .

Synthesis of Heterocyclic Libraries

The compound could be used as a building block in the synthesis of heterocyclic libraries. These libraries are essential for discovering new compounds with potential therapeutic applications, especially in the field of anticonvulsant drugs .

Determination of Ionic Perfluorinated Substances

In environmental chemistry, the compound could be used to synthesize derivatives that help in the determination of ionic perfluorinated substances in landfill leachates and sediment samples. This is important for monitoring environmental pollution and studying its impact on ecosystems .

Development of Biofilm Eradication Agents

Given the structural similarity to compounds that have shown efficacy in eradicating biofilms, this compound could be explored for its potential in developing agents that target bacterial biofilms, which are often resistant to conventional antibiotics .

Asymmetric Synthesis

The compound could be involved in asymmetric synthesis, particularly in creating axially chiral dicarboxylic acids. These acids are crucial for asymmetric Mannich-type reactions, which are fundamental in producing optically active pharmaceuticals .

properties

IUPAC Name

tert-butyl N-[(Z)-[amino-[3,5-bis(trifluoromethyl)phenyl]methylidene]amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F6N3O2/c1-12(2,3)25-11(24)23-22-10(21)7-4-8(13(15,16)17)6-9(5-7)14(18,19)20/h4-6H,1-3H3,(H2,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZHXOHZUCWNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C(/C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)\N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F6N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)-methylidene]hydrazinecarboxylic acid t-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)-methylidene]hydrazinecarboxylic acid t-butyl ester
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N'-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)-methylidene]hydrazinecarboxylic acid t-butyl ester
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N'-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)-methylidene]hydrazinecarboxylic acid t-butyl ester
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N'-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)-methylidene]hydrazinecarboxylic acid t-butyl ester
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N'-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)-methylidene]hydrazinecarboxylic acid t-butyl ester
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N'-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)-methylidene]hydrazinecarboxylic acid t-butyl ester

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